5-Bromo-2-(ethylsulfonyl)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-(ethylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(ethylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

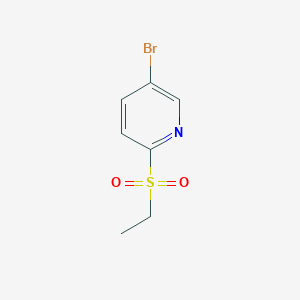

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEVUUWBNIEEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-(ethylsulfonyl)pyridine (CAS: 223556-06-7): A Comprehensive Technical Guide for Drug Discovery & Chemical Synthesis

Executive Summary & Core Identity

As of early 2026, the demand for highly functionalized heterocyclic building blocks remains a cornerstone of small-molecule drug discovery. 5-Bromo-2-(ethylsulfonyl)pyridine (CAS:) is a bifunctional pyridine derivative that offers exceptional synthetic versatility. Featuring an electron-withdrawing ethylsulfonyl group at the C2 position and a cross-coupling-ready bromide at the C5 position, this molecule is engineered for orthogonal reactivity. It serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, most notably Histamine H3 receptor antagonists[1].

Physicochemical Properties & Structural Analysis

Understanding the physicochemical baseline of 5-bromo-2-(ethylsulfonyl)pyridine is essential for optimizing reaction conditions and predicting its behavior in biological systems. The strong electron-withdrawing nature of the sulfonyl group significantly decreases the electron density of the pyridine ring, rendering it highly resistant to electrophilic aromatic substitution but highly primed for nucleophilic attack.

Table 1: Physicochemical Data Summary

| Property | Value |

| CAS Number | 223556-06-7 |

| Molecular Formula | C7H8BrNO2S |

| Molecular Weight | 250.12 g/mol |

| Boiling Point (Predicted) | 373.1 ± 42.0 °C[2] |

| Density (Predicted) | 1.591 ± 0.06 g/cm³[2] |

| pKa (Predicted) | -4.73 ± 0.29[2] |

Mechanistic Synthesis Pathways

From an application scientist's perspective, the synthesis of this compound must be robust, scalable, and analytically verifiable at every step. The most reliable route utilizes 5-bromo-2-fluoropyridine as the starting material, leveraging the high reactivity of the C2-fluorine toward Nucleophilic Aromatic Substitution (SNAr).

Synthetic Workflow Diagram

Caption: Synthetic workflow for 5-Bromo-2-(ethylsulfonyl)pyridine via SNAr and oxidation.

Step-by-Step Protocol: A Self-Validating System

Step 1: Thioether Formation (SNAr)

-

Causality: The fluorine atom at the C2 position is highly activated by the adjacent electronegative pyridine nitrogen. Sodium ethanethiolate (NaSEt) acts as a potent "soft" nucleophile, ensuring rapid and regioselective displacement of the fluorine without affecting the C5-bromide.

-

Procedure: Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous DMF at 0 °C. Slowly add NaSEt (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water and extract with EtOAc.

-

Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (higher Rf) will disappear, replaced by a lower Rf spot. LC-MS will confirm the mass shift from the fluorinated starting material to the thioether intermediate.

Step 2: Oxidation to Sulfone

-

Causality: The thioether must be oxidized to the sulfone. Using meta-chloroperoxybenzoic acid (mCPBA) or Oxone® provides the necessary electrophilic oxygen. Strict temperature control (0 °C to RT) is critical; excessive heat drives unwanted N-oxidation of the pyridine nitrogen, drastically reducing yield and complicating purification.

-

Procedure: Dissolve the thioether intermediate in dichloromethane (DCM). Cool to 0 °C. Add mCPBA (2.2 eq) in portions. Stir for 4 hours. Quench with saturated aqueous Na2S2O3 to destroy excess oxidant, followed by saturated NaHCO3 to neutralize the benzoic acid byproduct.

-

Self-Validating Check: 1H NMR (CDCl3) is mandatory here. The successful formation of the sulfone is validated by a distinct downfield chemical shift of the ethyl CH2 protons (moving from ~3.1 ppm in the thioether to ~3.4 ppm in the sulfone) due to the intense electron-withdrawing effect of the newly formed SO2 group.

Applications in Drug Development: Histamine H3 Receptor Antagonists

In pharmaceutical development, 5-bromo-2-(ethylsulfonyl)pyridine is highly prized as a precursor for neuroactive compounds. A prominent example is its use in the synthesis of Histamine H3 receptor agents, as detailed in[1].

Mechanism of Action

H3 receptors are presynaptic autoreceptors that negatively regulate the release of histamine and other neurotransmitters in the brain. Antagonists or inverse agonists derived from CAS 223556-06-7 block this negative feedback loop, thereby increasing histamine levels[1]. This mechanism is clinically targeted for the treatment of obesity, cognitive deficiencies, and narcolepsy[1].

Caption: Mechanism of action for H3 receptor antagonists in cognitive enhancement.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To utilize the C5-bromide for structural elaboration, a palladium-catalyzed Suzuki-Miyaura cross-coupling is typically employed.

Causality in Reagent Selection: The electron-deficient nature of the sulfonyl-substituted pyridine ring makes the oxidative addition of palladium to the C-Br bond highly favorable. However, it also makes the intermediate prone to protodeboronation if the reaction is too slow. Therefore, Pd(dppf)Cl2 is selected; its large bite angle accelerates the rate-limiting reductive elimination step, ensuring high yields.

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask, combine 5-bromo-2-(ethylsulfonyl)pyridine (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1). Degas the mixture by sparging with argon for 15 minutes. Oxygen must be rigorously excluded to prevent catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under an argon stream.

-

Heating: Heat the reaction mixture to 90 °C for 6–8 hours.

-

Self-Validating Check: Analyze an aliquot via LC-MS. The disappearance of the isotopic bromine doublet (m/z ~250/252) and the appearance of the coupled product mass validates the completion of the catalytic cycle.

Analytical Validation & Storage Standards

To maintain scientific integrity, batches of 5-bromo-2-(ethylsulfonyl)pyridine must be rigorously validated before use in library synthesis:

-

LC-MS Purity: Must exceed 95% (UV 254 nm).

-

Storage: The compound is stable under standard conditions but should be stored in a cool, dry environment (2–8 °C) under an inert atmosphere to prevent slow hydrolysis of the sulfonyl group over extended periods.

References

-

Title: WO/2005/097740 HISTAMINE H3 RECEPTOR AGENTS, PREPARATION AND THERAPEUTIC USES Source: WIPO Patentscope URL: [Link]

Sources

Orthogonal Functionalization of 5-Bromo-2-(ethylsulfonyl)pyridine: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on bifunctional building blocks. 5-Bromo-2-(ethylsulfonyl)pyridine (CAS: 223556-06-7) represents a highly versatile heterocyclic scaffold that offers orthogonal reactivity[1]. By intelligently leveraging the distinct electronic environments of the C2 and C5 positions, researchers can execute sequential, site-selective modifications. This whitepaper details the mechanistic causality, physicochemical properties, and self-validating experimental protocols required to harness this building block effectively in drug development workflows.

Physicochemical Profiling

Understanding the baseline properties of 5-Bromo-2-(ethylsulfonyl)pyridine is critical for predicting its behavior in both catalytic cycles and purification workflows. The strongly electron-withdrawing ethylsulfonyl group significantly influences the electronic topology of the pyridine ring, driving its unique reactivity profile.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Implication for Synthesis |

| CAS Number | 223556-06-7[1] | Standard identifier for procurement and database querying. |

| Molecular Formula | C7H8BrNO2S[1] | Defines the exact mass for LC-MS monitoring (M = 249.0 / 251.0). |

| Boiling Point | 373.1±42.0 °C (Predicted)[2] | High boiling point indicates low volatility; safe for high-temp reactions. |

| Density | 1.591±0.06 g/cm³ (Predicted)[2] | Dense solid/oil; requires adequate solvation in cross-coupling. |

| pKa | -4.73±0.29 (Predicted)[2] | Highly electron-deficient nitrogen; will not readily protonate under mildly acidic conditions. |

Mechanistic Reactivity & Orthogonal Functionalization

As an Application Scientist, I approach this scaffold not as a static molecule, but as a dynamic system with two distinct, addressable electrophilic sites.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C2

The C2 position is highly polarized by the adjacent pyridine nitrogen and the strongly electron-withdrawing ethylsulfonyl group. The sulfonyl moiety lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly susceptible to nucleophilic attack[3]. Furthermore, the ethylsulfinate anion is an exceptional leaving group—often superior to halides—because the expelled negative charge is highly stabilized by resonance across the oxygen atoms[3]. This allows for rapid SNAr reactions with amines, thiols, and alkoxides under relatively mild conditions.

Pathway B: Palladium-Catalyzed Cross-Coupling at C5

The C5 position bears a bromine atom, serving as a classic handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the electron-deficient nature of the sulfonyl-substituted pyridine ring makes the oxidative addition of the C-Br bond to Pd(0) slightly more challenging than in electron-rich arenes[4]. To overcome this, electron-rich, sterically demanding ligands (such as XPhos or dppf) must be employed to increase the nucleophilicity of the palladium center and facilitate the oxidative addition step[4][5]. Conversely, this same electron deficiency accelerates the reductive elimination step, driving the catalytic cycle forward[5].

Table 2: Chemoselectivity Matrix

| Reaction Type | Target Site | Catalyst/Reagent | Temperature | Primary Leaving Group |

| SNAr | C2 | Nucleophile, DIPEA, DMF | 80–100 °C | Ethylsulfinate anion |

| Suzuki Coupling | C5 | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 90 °C | Bromide anion |

| Buchwald-Hartwig | C5 | XPhos Pd G3, t-BuONa, Toluene | 100 °C | Bromide anion |

Pathway Visualization

Fig 1. Orthogonal reactivity pathways of 5-Bromo-2-(ethylsulfonyl)pyridine at C2 and C5 positions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every mechanistic choice is explained, and analytical checkpoints are embedded to confirm success without ambiguity.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling (Preserving the C2 Sulfonyl)

Objective: Selectively arylate the C5 position while leaving the highly reactive C2 ethylsulfonyl group intact.

-

Reagent Assembly: In a Schlenk flask, combine 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: Pd(dppf)Cl₂ is selected because its large bite angle (99.07°) prevents catalyst deactivation and facilitates rapid reductive elimination, which is crucial for electron-deficient substrates[5].

-

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v), followed by K₂CO₃ (2.0 equiv).

-

Causality: K₂CO₃ is a mild base. It is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent premature hydrolysis of the C2 sulfonyl group. The biphasic solvent ensures solvation of both the organic scaffold and the inorganic base.

-

-

Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours.

-

Self-Validation Checkpoint (LC-MS): Sample the organic layer. The reaction is successful when the characteristic 1:1 isotopic doublet of the starting material's bromine atom (M and M+2 peaks at m/z 249/251) completely disappears, replaced by the mass of the cross-coupled product.

Protocol 2: C2 SNAr Amination (Preserving the C5 Bromo)

Objective: Selectively displace the C2 ethylsulfonyl group with a primary or secondary amine, leaving the C5 bromine available for downstream cross-coupling.

-

Reagent Assembly: Dissolve 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

-

Causality: A polar aprotic solvent like DMF is mandatory. It solvates the starting material but leaves the nucleophile poorly solvated (naked), drastically increasing its reactivity toward the C2 position[6].

-

-

Nucleophile & Base Addition: Add the amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Causality: As the SNAr proceeds, ethylsulfinic acid is expelled. DIPEA acts as a non-nucleophilic proton scavenger to neutralize this acid, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

-

-

Reaction Execution: Stir the mixture at 80–100 °C for 12 hours.

-

Self-Validation Checkpoint (NMR): Following aqueous workup and column chromatography, analyze the product via ¹H NMR. The displacement is definitively confirmed by the complete absence of the ethyl group signals (a triplet at ~1.2 ppm and a quartet at ~3.3 ppm). The preservation of the C5 bromine is confirmed by the retention of the highly deshielded pyridine proton signals.

Applications in Target-Based Drug Design

The orthogonal nature of 5-Bromo-2-(ethylsulfonyl)pyridine makes it an exceptional starting point for library generation. Furthermore, if the ethylsulfonyl group is retained in the final molecule, it can act as a tunable, cysteine-reactive electrophile. Recent studies have demonstrated that 2-sulfonyl pyridines can serve as selective covalent modifiers for enzymes by targeting reactive cysteines via SNAr within the biological binding pocket[3]. This dual utility—both as a synthetic stepping stone and a functional pharmacophore—cements its value in modern drug discovery.

References

1.[1] Calpaclab. "5-Bromo-2-(Ethylsulfonyl)pyridine, 95% Purity". URL: 2.[2] ChemicalBook. "5-bromo-2-(ethylsulfonyl)pyridine | 223556-06-7". URL: 3.[3] NIH PMC. "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles". URL: 4.[5] NIH PMC. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners". URL: 5.[4] Smolecule. "Comprehensive Application Notes and Protocols: XPhos Pd G3 in C-N Cross-Coupling for Drug Discovery and Development". URL: 6.[6] ACS Publications. "Nucleophilic aromatic substitution reaction of some 3-nitroimidazo[1,2-a]pyridines with thioglycolate anion in DMF". URL:

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-bromo-2-(ethylsulfonyl)pyridine | 223556-06-7 [m.chemicalbook.com]

- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Bromo-2-(ethylsulfonyl)pyridine: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, pyridine scaffolds are particularly prominent, found in a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] Their prevalence stems from their unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature. This guide focuses on a specific, highly functionalized pyridine derivative: 5-Bromo-2-(ethylsulfonyl)pyridine .

This compound is a valuable building block for drug discovery, primarily due to the orthogonal reactivity of its two key functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Concurrently, the potent electron-withdrawing ethylsulfonyl group at the 2-position activates the pyridine ring for nucleophilic aromatic substitution and influences the overall electronic and pharmacological properties of derivative molecules. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, designed to empower researchers in their pursuit of novel therapeutics.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the starting point for its effective utilization in synthesis and research. The key identifiers and properties of 5-Bromo-2-(ethylsulfonyl)pyridine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO₂S | [3][4] |

| Molecular Weight | 250.11 g/mol | [3][4] |

| CAS Number | 223556-06-7 | [3][4] |

| Canonical SMILES | O=S(C1=NC=C(Br)C=C1)(CC)=O | [3] |

| Appearance | Typically a solid | [5] |

| Boiling Point (Predicted) | 373.1 ± 42.0 °C | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine is typically achieved through the oxidation of a corresponding thioether precursor, 5-bromo-2-(ethylthio)pyridine. This transformation is a cornerstone of sulfur chemistry and provides a high-yielding route to the desired sulfone.

General Synthetic Workflow

The oxidation of the thioether to the sulfone is a critical step that significantly alters the electronic nature of the pyridine ring. The choice of oxidant is key to achieving a clean and efficient reaction. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. This process occurs in two successive steps: the initial oxidation forms the sulfoxide intermediate, which is then rapidly oxidized further to the sulfone under the reaction conditions. The ethylsulfonyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.

Illustrative Experimental Protocol: Oxidation of 5-bromo-2-(ethylthio)pyridine

The following protocol is a representative example for the synthesis of the title compound. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Dissolution: Dissolve 5-bromo-2-(ethylthio)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

-

Addition of Oxidant: Add a solution of Oxone® (approx. 2.2 eq) in water or m-CPBA (approx. 2.2 eq) in DCM portion-wise, maintaining the internal temperature below 5-10 °C. The use of a slight excess of the oxidant ensures complete conversion of the starting material and the sulfoxide intermediate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to destroy excess oxidant. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Bromo-2-(ethylsulfonyl)pyridine.[6]

Spectroscopic Characterization

Structural confirmation is paramount in chemical synthesis. The following data represent the expected spectroscopic signatures for 5-Bromo-2-(ethylsulfonyl)pyridine, based on its structure and data from analogous compounds.[7]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.8 (d, 1H, H6), ~8.1 (dd, 1H, H4), ~7.9 (d, 1H, H3), ~3.4 (q, 2H, -SO₂CH₂-), ~1.3 (t, 3H, -CH₃). The downfield shifts of the pyridine protons are due to the strong electron-withdrawing effect of the sulfonyl group and the bromine atom. |

| ¹³C NMR | δ (ppm): ~162 (C2), ~152 (C6), ~142 (C4), ~125 (C3), ~120 (C5), ~55 (-SO₂CH₂-), ~7 (-CH₃). |

| Mass Spec (EI) | m/z: Expected molecular ion peaks at 249 and 251 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Key fragmentation patterns would involve the loss of the ethyl group and SO₂. |

| FTIR | ν (cm⁻¹): ~1320 & ~1150 (strong, characteristic asymmetric and symmetric S=O stretching of the sulfone group), ~1560 (C=N/C=C stretching of the pyridine ring), ~830 (C-Br stretching). |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Bromo-2-(ethylsulfonyl)pyridine lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Reactivity Profile

-

Suzuki-Miyaura Coupling: The C-Br bond at the 5-position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, a common strategy for exploring Structure-Activity Relationships (SAR) in drug discovery programs.[8]

-

Nucleophilic Aromatic Substitution (SₙAr): The ethylsulfonyl group at the 2-position, being strongly electron-withdrawing, activates the C6 and C4 positions for nucleophilic attack. While the C-Br bond is the primary site for cross-coupling, under specific conditions, SₙAr reactions can be explored.

-

Modification of the Sulfonyl Group: While the sulfone itself is generally stable, advanced synthetic strategies could involve its modification, although this is less common than reactions at the bromine-substituted position.

The strategic placement of the reactive bromine handle and the modulating sulfonyl group makes this compound an ideal scaffold for building complex molecules with potential biological activity, such as kinase inhibitors or agents targeting other enzyme classes.[9]

Safety and Handling

As with any laboratory chemical, proper handling of 5-Bromo-2-(ethylsulfonyl)pyridine is essential for ensuring personnel safety.

-

Hazard Classification: This compound should be handled as a potential irritant. Based on data for similar brominated and sulfonated pyridines, it may cause skin and serious eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-(ethylsulfonyl)pyridine is more than just a chemical compound; it is a versatile tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its dual-functional nature make it an exemplary building block for the construction of complex molecular architectures. The ability to selectively perform cross-coupling reactions at the bromine position while benefiting from the electronic influence of the ethylsulfonyl group provides a robust platform for the rapid generation of compound libraries and the targeted synthesis of novel drug candidates. For researchers and scientists in drug development, a thorough understanding of this scaffold's potential is a key asset in the ongoing quest for new and effective medicines.

References

(Please note: The following is a consolidated list of sources used for this guide. URLs are provided for verification where available.)

-

PubChem. 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. Available at: [Link]

-

PubChem. 5-Bromo-2-ethylpyridine. Available at: [Link]

-

Reagentia. 2-Bromo-5-(ethylsulfonyl)pyridine. Available at: [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

-

Royal Society of Chemistry. A metal-free method for the synthesis of N-heteroaryl amines via selective C–F bond activation. RSC Advances. Available at: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 223556-06-7|5-Bromo-2-(Ethylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

- 4. 5-bromo-2-(ethylsulfonyl)pyridine | 223556-06-7 [m.chemicalbook.com]

- 5. 5-Bromo-2-(methylsulfonyl)pyrimidine 97 38275-48-8 [sigmaaldrich.com]

- 6. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | 1446002-35-2 | Benchchem [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

Navigating the Nuances of Isomeric Scaffolds: A Technical Guide to 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule can dramatically alter its biological activity, chemical reactivity, and physical properties. This guide provides an in-depth technical exploration of two isomeric building blocks, 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine, offering insights into their fundamental differences and practical implications for research and development.

Structural Dissection: The Impact of Positional Isomerism

At their core, both 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine share the same molecular formula, C₇H₈BrNO₂S, and molecular weight. The critical distinction lies in the substitution pattern on the pyridine ring, a difference that gives rise to unique electronic and steric environments.

5-Bromo-2-(ethylsulfonyl)pyridine features the electron-withdrawing ethylsulfonyl group at the 2-position and the bromine atom at the 5-position. The placement of the potent sulfonyl group directly adjacent to the nitrogen atom significantly influences the electronic character of the ring.

2-Bromo-5-(ethylsulfonyl)pyridine , in contrast, positions the bromine atom at the 2-position and the ethylsulfonyl group at the 5-position. This arrangement alters the electronic interplay between the substituents and the heteroaromatic system.

Below is a table summarizing their key structural and physical properties.

| Property | 5-Bromo-2-(ethylsulfonyl)pyridine | 2-Bromo-5-(ethylsulfonyl)pyridine |

| Chemical Structure |  | |

| CAS Number | 223556-06-7[1] | 1227384-81-7[2][3] |

| Molecular Formula | C₇H₈BrNO₂S | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol | 250.11 g/mol |

| IUPAC Name | 5-Bromo-2-(ethylsulfonyl)pyridine | 2-Bromo-5-(ethylsulfonyl)pyridine |

A Tale of Two Reactivities: Electronic Effects in Action

The positional isomerism of the bromo and ethylsulfonyl substituents dictates the reactivity of these molecules, particularly in common synthetic transformations like nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the strongly electron-withdrawing sulfonyl group. This makes the ring susceptible to attack by nucleophiles.

-

In 5-Bromo-2-(ethylsulfonyl)pyridine , the ethylsulfonyl group at the 2-position strongly activates the ring towards SNA. The bromine atom at the 5-position is not the primary leaving group in a typical SNA reaction; rather, the sulfonyl group itself can act as a leaving group, particularly with soft nucleophiles like thiols. This reactivity profile is valuable in bioconjugation chemistry, where sulfonylpyridines have been identified as tunable, cysteine-reactive electrophiles.[3][4][5][6][7]

-

In 2-Bromo-5-(ethylsulfonyl)pyridine , the bromine atom is at the activated 2-position, making it a good leaving group for SNA reactions. The ethylsulfonyl group at the 5-position further enhances this reactivity by withdrawing electron density from the ring.

The following diagram illustrates the general principle of SNA on a substituted pyridine ring.

Caption: Generalized workflow of a nucleophilic aromatic substitution (SNA) reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in both isomers provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds.[8][9]

-

For 5-Bromo-2-(ethylsulfonyl)pyridine , the bromine at the 5-position is readily available for oxidative addition to a palladium(0) catalyst. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.

-

Similarly, in 2-Bromo-5-(ethylsulfonyl)pyridine , the bromine at the 2-position is an excellent substrate for Suzuki-Miyaura coupling reactions. The choice between these isomers allows for regioselective functionalization of the pyridine core.

The catalytic cycle of the Suzuki-Miyaura coupling is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Pathways: Crafting the Isomers

The synthesis of these isomers typically involves the construction of the substituted pyridine ring followed by modification of the functional groups. While specific, detailed protocols for the ethylsulfonyl derivatives are not extensively published, general strategies for analogous compounds can be adapted.

General Synthesis of 5-Bromo-2-substituted Pyridines

A common route to 5-bromo-2-substituted pyridines involves the bromination of a 2-substituted pyridine precursor. For example, 2-ethylpyridine can be brominated to yield 5-bromo-2-ethylpyridine.[10] Subsequent oxidation of the ethyl group to the corresponding sulfonyl moiety would provide the target molecule.

Representative Protocol for Bromination:

-

To a solution of 2-ethylpyridine in a suitable solvent (e.g., acetic acid or sulfuric acid), add N-bromosuccinimide (NBS) or bromine.

-

Heat the reaction mixture to facilitate the electrophilic aromatic substitution.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Work up the reaction by neutralizing the acid and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography or distillation.

General Synthesis of 2-Bromo-5-substituted Pyridines

The synthesis of 2-bromo-5-substituted pyridines often starts from a commercially available precursor like 2,5-dibromopyridine.[11][12] Selective functionalization at the 5-position can be achieved through various methods, including Grignard reactions followed by reaction with an electrophile or through palladium-catalyzed coupling reactions.

Representative Protocol for Synthesis via 2,5-Dibromopyridine:

-

Prepare a Grignard reagent from 2,5-dibromopyridine by reacting it with magnesium turnings in an anhydrous ether solvent.

-

React the Grignard reagent with an appropriate electrophile to introduce the desired substituent at the 5-position. For the ethylsulfonyl group, this could involve reaction with sulfur dioxide followed by alkylation and oxidation.

-

Alternatively, perform a selective Suzuki coupling at the 5-position of 2,5-dibromopyridine with a suitable boronic acid or ester.

Applications in Drug Discovery and Beyond

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[13][14] The bromo- and sulfonyl-functionalized pyridines discussed here are valuable intermediates for the synthesis of biologically active molecules.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where it can act as a hinge-binder, interacting with the backbone of the kinase active site. The bromo-substituent provides a vector for further elaboration of the molecule to enhance potency and selectivity.

-

GPCR Modulators: G-protein coupled receptors are another important class of drug targets. Pyridine-containing molecules have been developed as modulators for a variety of GPCRs.

-

Covalent Modifiers: As mentioned earlier, the reactivity of the sulfonylpyridine moiety towards cysteine residues makes these compounds interesting candidates for the development of covalent inhibitors, a strategy that can lead to drugs with improved potency and duration of action.[3][6][7]

The choice between 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine allows medicinal chemists to fine-tune the three-dimensional structure and electronic properties of their lead compounds, optimizing interactions with the biological target.

Conclusion

While structurally similar, 5-Bromo-2-(ethylsulfonyl)pyridine and 2-Bromo-5-(ethylsulfonyl)pyridine are distinct chemical entities with unique reactivity profiles and synthetic accessibility. Understanding these differences is paramount for their effective utilization in research and development. The strategic choice of one isomer over the other can significantly impact the outcome of a synthetic campaign and the properties of the final product. As the demand for novel, highly functionalized molecules continues to grow, a deep appreciation for the subtleties of isomeric scaffolds will remain a cornerstone of successful chemical innovation.

References

- Bernardes, G. J. L., et al. (2020). Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979.

-

Reagentia. 2-Bromo-5-(ethylsulfonyl)pyridine. Available at: [Link]

- Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Backus, K. M., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society, 142(19), 8972-8979.

-

National Center for Biotechnology Information. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. PubMed. Available at: [Link]

-

American Chemical Society. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

-

PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link]

-

PubChem. 5-Bromo-2-ethylpyridine. Available at: [Link]

-

PubChemLite. 5-bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine. Available at: [Link]

- Loreto, M. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 633-646.

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- Buchwald, S. L., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(23), 4397–4400.

-

SpectraBase. 2-(5-Bromo-2-thiazolyl)-3,5-dimethylpyridine. Available at: [Link]

-

PubChem. 5-Bromo-2,3-difluoropyridine. Available at: [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3249.

- Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-672.

-

PubChem. 2-Bromo-5-ethylphenol. Available at: [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Kaur, M., et al. (2020). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 10(49), 29493-29515.

Sources

- 1. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]

- 2. 5-Bromo-2-(methylsulfonyl)pyrimidine 97 38275-48-8 [sigmaaldrich.com]

- 3. 2-Bromo-5-(ethylsulfonyl)pyridine (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 2-Bromo-5-(methylsulfonyl)pyridine | 343262-51-1 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. heteroletters.org [heteroletters.org]

- 12. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 13. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 5-Bromo-2-(ethylsulfonyl)pyridine

[1]

Executive Summary & Compound Profile

5-Bromo-2-(ethylsulfonyl)pyridine is a functionalized heteroaromatic electrophile.[1] Unlike simple solubilization targets, this compound possesses a "warhead" motif—the ethylsulfonyl group at the C2 position—which renders it susceptible to Nucleophilic Aromatic Substitution (SNAr).

Researchers must treat this compound not just as a solute, but as a reactive intermediate . While highly soluble in both DMSO and Methanol, its stability differs drastically between the two.

| Property | Specification |

| Formula | C7H8BrNO2S |

| Molecular Weight | 250.11 g/mol |

| Physical State | White to off-white solid |

| Core Reactivity | SNAr electrophile (C2 position) |

| Primary Hazard | Skin/Eye Irritant (Handle with PPE) |

Solubility & Stability Matrix

The choice of solvent is critical. While methanol dissolves the compound, it introduces a risk of solvolysis (formation of methoxy-byproducts) that DMSO does not.

A. Dimethyl Sulfoxide (DMSO) – The Gold Standard

-

Solubility: High (>50 mM estimated). The polar aprotic nature of DMSO interacts favorably with the sulfonyl moiety and the pyridine nitrogen.

-

Stability: Excellent. DMSO is chemically inert toward the electrophilic C2 center under ambient conditions.

-

Application: Preferred solvent for stock solutions (10–100 mM) and biological assays.

B. Methanol (MeOH) – The Analytical Trap

-

Solubility: Good. Soluble enough for LCMS/NMR sample preparation.

-

Stability: Conditional/Risky.

-

Mechanism: In the presence of any base (even trace impurities), the methoxide ion (MeO⁻) can displace the ethylsulfonyl group.

-

Result: Conversion to 5-Bromo-2-methoxypyridine , ruining the sample.

-

-

Application: Use only for immediate analytical injection. Do not store stock solutions in methanol.

C. Solubility Data Summary

| Solvent | Est.[2][3] Solubility | Stability Risk | Recommended Use |

| DMSO | > 25 mg/mL | Low | Long-term Stock (-20°C) |

| Methanol | > 10 mg/mL | High (SNAr) | Immediate Analysis Only |

| Water | Insoluble | Hydrolysis (Slow) | Avoid as primary solvent |

Mechanistic Visualization: The Methanol Risk

The following diagram illustrates why Methanol poses a stability risk compared to DMSO. The C2-sulfonyl group is a "leaving group," making the ring susceptible to attack by nucleophilic solvents.

Figure 1: Reaction pathway showing the stability difference between DMSO (inert) and Methanol (reactive).

Experimental Protocols

Protocol A: Saturation Solubility Determination (Self-Validating)

Use this protocol to determine the exact solubility limit for your specific batch.

Reagents: Anhydrous DMSO, 1.5 mL Microcentrifuge tubes, HPLC-grade Methanol (for dilution only).

-

Weighing: Weigh approximately 5 mg of 5-Bromo-2-(ethylsulfonyl)pyridine into a microcentrifuge tube.

-

Incremental Addition: Add 50 µL of anhydrous DMSO.

-

Agitation: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature.

-

Observation:

-

Clear solution? Solubility is >100 mg/mL. Proceed to use.

-

Visible solid? Add another 50 µL DMSO. Repeat vortex/sonication.

-

-

Calculation: Record the final volume (

) required to fully dissolve the mass (

Protocol B: Stock Solution Preparation (Best Practice)

Target Concentration: 50 mM in DMSO.

-

Calculate: For 10 mg of compound (MW 250.11 g/mol ):

-

Dissolve: Add the calculated volume of anhydrous DMSO to the vial.

-

Aliquot: Split into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C . Protect from moisture (DMSO is hygroscopic).

Protocol C: QC Check for Methanolysis

Run this check if your compound has been exposed to methanol or protic solvents.[1]

-

LCMS Setup: Standard C18 column, Water/Acetonitrile gradient.

-

Target Masses:

-

Parent: [M+H]⁺ = 250/252 (Br isotope pattern).

-

Impurity (Methoxy): [M+H]⁺ = 188/190 (Loss of -SO2Et, gain of -OMe).

-

-

Analysis: If the 188/190 peak appears, the compound has degraded via SNAr.

References

-

Bangerter, F., et al. (1969). Kinetics of reactions in heterocycles.[4] Part II. Replacement of the methylsulphonyl group in substituted pyridines... by methoxide ion. Journal of the Chemical Society B. Retrieved from [Link]

-

Lien, V. T., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society.[2][5] Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary for 2-sulfonylpyridine derivatives. Retrieved from [Link]

Sources

- 1. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-(ethylsulfonyl)pyridine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-(ethylsulfonyl)pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. It is intended to serve as an essential resource for researchers, scientists, and drug development professionals by detailing the compound's synthesis, physicochemical properties, and key applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. Furthermore, a market analysis of suppliers and pricing is included to facilitate procurement and strategic planning in research and development endeavors.

Introduction: The Strategic Value of 5-Bromo-2-(ethylsulfonyl)pyridine in Drug Discovery

5-Bromo-2-(ethylsulfonyl)pyridine, with the confirmed CAS number 144962-31-0, is a strategically important substituted pyridine derivative in the design and synthesis of novel therapeutic agents. Its chemical architecture, featuring an electron-withdrawing ethylsulfonyl group at the 2-position and a bromine atom at the 5-position, offers a unique combination of properties that are highly advantageous in drug development.

The ethylsulfonyl moiety can act as a hydrogen bond acceptor and its presence significantly influences the electronic nature of the pyridine ring, impacting its pKa and potential interactions with biological targets. The bromine atom serves as a versatile synthetic handle, enabling a wide array of post-synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's structure-activity relationship (SAR).

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties is crucial for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of 5-Bromo-2-(ethylsulfonyl)pyridine

| Property | Value |

| CAS Number | 144962-31-0 |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 87-91 °C |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Safety and Handling:

5-Bromo-2-(ethylsulfonyl)pyridine is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/eye protection/face protection.[1][2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, always consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine

The synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine is typically achieved through a two-step sequence starting from the readily available 2,5-dibromopyridine.

Figure 1: Synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine.

Step 1: Synthesis of 5-Bromo-2-(ethylthio)pyridine

This step involves a nucleophilic aromatic substitution reaction where one of the bromine atoms of 2,5-dibromopyridine is selectively displaced by an ethyl thiolate nucleophile.

-

Protocol: To a solution of 2,5-dibromopyridine in a polar aprotic solvent such as dimethylformamide (DMF), sodium ethanethiolate is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent.

Step 2: Oxidation to 5-Bromo-2-(ethylsulfonyl)pyridine

The thioether intermediate is then oxidized to the corresponding sulfone. This transformation is crucial as it modulates the electronic properties of the pyridine ring.

-

Protocol: The 5-Bromo-2-(ethylthio)pyridine is dissolved in a chlorinated solvent like dichloromethane (DCM). To this solution, an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-Bromo-2-(ethylsulfonyl)pyridine serves as an excellent coupling partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.

Figure 2: Suzuki-Miyaura Coupling Workflow.

-

Experimental Protocol:

-

To a reaction vessel, add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 equiv.), and a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, commonly a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and water.

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[3]

-

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

Figure 3: Buchwald-Hartwig Amination Workflow.

-

Experimental Protocol:

-

In a dry Schlenk tube under an inert atmosphere, combine 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide.[4]

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed.

-

After cooling, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by chromatography.[4]

-

Sonogashira Coupling

The Sonogashira coupling is employed to form C-C bonds between the pyridine scaffold and terminal alkynes, introducing an sp-hybridized carbon substituent.

Figure 4: Sonogashira Coupling Workflow.

-

Experimental Protocol:

-

To a reaction flask, add 5-Bromo-2-(ethylsulfonyl)pyridine (1.0 equiv.), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.10 equiv.).[5]

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, most commonly triethylamine (Et₃N).[5]

-

Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

The reaction is then worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.[5]

-

Market Analysis: Suppliers and Pricing

5-Bromo-2-(ethylsulfonyl)pyridine is commercially available from a variety of suppliers catering to the research and development sector. The purity and quantity significantly influence the price.

Table 2: Representative Suppliers and Pricing

| Supplier | Purity | Quantity | Price (USD) |

| BLDpharm | 98% | 1g | ~$38 |

| 5g | ~$77 | ||

| 25g | ~$231 | ||

| Combi-Blocks | >97% | 1g | ~$36 |

| 5g | ~$72 | ||

| 25g | ~$216 | ||

| Biosynth | 98% | 1g | ~$43 |

| 5g | ~$118 | ||

| 25g | ~$355 | ||

| Selleck Chemicals | 99.79% | 500mg | ~$295 |

| 1g | ~$445 | ||

| 5g | ~$895 |

Note: Prices are approximate and subject to change. It is advisable to contact the suppliers directly for current pricing and availability.

Conclusion

5-Bromo-2-(ethylsulfonyl)pyridine stands out as a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined reactivity in key cross-coupling reactions, coupled with its commercial availability, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The ability to systematically modify its structure at the 5-position allows for the rapid generation of compound libraries for structure-activity relationship studies, accelerating the drug discovery process. This guide has provided a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively integrate this important synthon into their research and development programs.

References

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.

- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one.

-

Reagentia. (n.d.). 2-Bromo-5-(ethylsulfonyl)pyridine (1 x 1 g). Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).

- Fisher Scientific. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene.

- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.).

- TCI Chemicals. (2025, March 24). SAFETY DATA SHEET: 5-Bromo-2-(2-thienyl)pyridine.

- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.

- Molecules. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 5-Bromo-2-pyridinecarboxaldehyde.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U.

- BenchChem. (n.d.).

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Heterocyclic Letters. (2021). No.3|447-452| May-July|2021.

- The Asymmetric Buchwald–Hartwig Amin

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- United States P

-

PubMed. (2012, October 18). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Retrieved from [Link]

- Google Patents. (n.d.). CN102875453A - Preparation method for pyridine medical intermediate for synthesizing anti-cancer auxiliary medicines.

- OSTI. (n.d.). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction.

- BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde to 5-(Thiophen-2-yl)nicotinic acid.

- Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. (2016, November 16).

- MDPI. (2017, December 13). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran.

- The Journal of Organic Chemistry. (2008, December 23).

Sources

- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

Orthogonal Reactivity and SAR Implications of 5-Bromo-2-(alkylsulfonyl)pyridines: A Comparative Analysis of Methyl vs. Ethyl Substitutions

The design of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among the most versatile bifunctional building blocks are the halogenated sulfonylpyridines, specifically 5-bromo-2-(methylsulfonyl)pyridine and 5-bromo-2-(ethylsulfonyl)pyridine . These molecules offer orthogonal reactivity: the C5-bromide serves as a prime handle for transition-metal-catalyzed cross-couplings, while the C2-alkylsulfonyl group acts as a highly effective leaving group for nucleophilic aromatic substitution (SNAr)[1].

This technical whitepaper explores the physicochemical divergence between the methyl and ethyl derivatives, details their chemoselective reactivity profiles, and provides self-validating experimental protocols for their application in drug development.

Physicochemical Divergence: Methyl vs. Ethyl Substitutions

The transition from a methylsulfonyl to an ethylsulfonyl group is a classic homologation strategy used by medicinal chemists to probe the steric and lipophilic boundaries of a target's binding pocket. While seemingly minor, the addition of a single methylene unit significantly alters the molecule's physicochemical properties.

| Property | 5-Bromo-2-(methylsulfonyl)pyridine | 5-Bromo-2-(ethylsulfonyl)pyridine |

| CAS Number | 98626-95-0 | 223556-06-7 |

| Molecular Formula | C₆H₆BrNO₂S | C₇H₈BrNO₂S |

| Molecular Weight | 236.09 g/mol | 250.11 g/mol |

| Sulfonyl Substituent | -SO₂CH₃ (Methyl) | -SO₂CH₂CH₃ (Ethyl) |

| Steric Bulk | Lower (Optimal for narrow pockets) | Higher (Fills deep hydrophobic sub-pockets) |

| Lipophilicity (XLogP3) | ~1.1 | ~1.5 (Predicted) |

| Primary Synthetic Utility | Suzuki Coupling, SNAr | Suzuki Coupling, SNAr |

Data supported by chemical property databases for [1] and [2] pyridine derivatives.

Medicinal Chemistry Implications (SAR): The choice between the methyl and ethyl variant directly impacts Lipophilic Ligand Efficiency (LLE) and target affinity. For instance, in the development of indole-benzimidazole derivatives targeting the Estrogen Receptor alpha (ERα) and Bcl-2 proteins, researchers observed that sulfonyl side-chain modifications dictate cytotoxicity. While both methyl and ethyl derivatives exhibit anticancer effects, the ethyl group's increased van der Waals volume can either enhance binding via favorable hydrophobic packing or disrupt the hydrogen-bonding network due to steric clashes, leading to distinctive viability versus affinity correlations[3].

Chemoselective Reactivity Profiles

The true value of these compounds lies in their chemoselectivity. The electron-withdrawing nature of the pyridine nitrogen and the sulfonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.

-

C5-Activation: The carbon-bromine bond has a lower bond dissociation energy than the carbon-sulfur bond, allowing for selective oxidative addition by Palladium(0) catalysts. This enables Suzuki-Miyaura and Buchwald-Hartwig reactions without disturbing the sulfonyl group[4].

-

C2-Activation: The alkylsulfonyl group is an exceptional leaving group. Upon attack by a nucleophile at the C2 position, a stabilized Meisenheimer complex forms. The subsequent collapse of this complex ejects the sulfinate anion, yielding C2-amino or C2-alkoxy pyridines[5].

Orthogonal reactivity pathways of 5-Bromo-2-(alkylsulfonyl)pyridines.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process controls.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylation of the C5 position while preserving the C2-alkylsulfonyl handle for late-stage functionalization[4].

-

Preparation & Catalyst Loading: In an oven-dried Schlenk flask, combine 5-bromo-2-(alkylsulfonyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Causality: K₂CO₃ is critical as it coordinates with the boronic acid to form a highly reactive, electron-rich boronate complex, which accelerates the transmetalation step.

-

-

Atmospheric Control: Evacuate and backfill the flask with Argon three times. Add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: Pd(dppf)Cl₂ is chosen because its bidentate ligand (dppf) enforces a cis-geometry on the metal center, promoting rapid reductive elimination and preventing unwanted homocoupling.

-

-

Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

-

Causality: The biphasic system is essential; water dissolves the inorganic base to generate hydroxide ions, while dioxane solubilizes the organic substrates and stabilizes the Pd catalyst.

-

-

Reaction & Self-Validation: Heat the mixture to 90°C for 4–8 hours.

-

Validation: Monitor via LC-MS. The reaction is deemed complete when the distinct isotopic bromine pattern (M and M+2 peaks of equal intensity) completely disappears from the trace, confirming full oxidative addition.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displacement of the alkylsulfonyl group by a nucleophile (e.g., a secondary amine)[5].

-

Substrate Dissolution: Dissolve the C5-functionalized 2-(alkylsulfonyl)pyridine (1.0 equiv) in anhydrous DMF or NMP.

-

Causality: Polar aprotic solvents lack hydrogen-bond donating capability. This leaves the incoming nucleophile unsolvated and highly reactive, which is mandatory for attacking the electron-deficient C2 position.

-

-

Nucleophile Addition: Add the amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the sulfinic acid byproduct generated during the reaction and preventing the protonation of the nucleophilic amine.

-

-

Thermal Activation: Heat the mixture to 80–110°C.

-

Note: The ethylsulfonyl derivative typically requires slightly higher temperatures (approx. +10°C) compared to the methylsulfonyl analog due to the increased steric shielding of the C2 carbon.

-

-

Reaction & Self-Validation: Stir for 12–16 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc). The displacement of the highly polar sulfonyl group by an amine results in a significant, visually distinct upward shift in the retention factor (Rf), providing immediate confirmation of product formation prior to isolation.

-

-

Isolation: Quench by pouring the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

References

-

Calpaclab. "5-Bromo-2-(Ethylsulfonyl)pyridine, 95% Purity". Calpaclab Chemical Database. Available at:[Link]

-

Karadayi, F. Z., et al. "Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts." New Journal of Chemistry (2021). Available at:[Link]

- US Patent 20150203455A1. "Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders." Google Patents.

Sources

- 1. Buy 5-Bromo-2-(methylsulfonyl)pyridine | 98626-95-0 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

- 4. Buy 5-Bromo-2-(methylsulfonyl)pyridine | 98626-95-0 [smolecule.com]

- 5. US20150203455A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-(ethylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(ethylsulfonyl)pyridine is a halogenated pyridine derivative featuring an ethylsulfonyl group, a structural motif of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its safety, handling, and physicochemical properties, alongside a discussion of its potential applications in drug discovery and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from chemical vendor data, safety data sheets of structurally similar compounds, and computational predictions to offer a thorough and practical resource for laboratory professionals. The document emphasizes safe handling protocols, potential synthetic routes, and the rationale behind its utility as a building block in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

5-Bromo-2-(ethylsulfonyl)pyridine, identified by the CAS number 223556-06-7, possesses the molecular formula C₇H₈BrNO₂S and a molecular weight of approximately 250.11 g/mol .[1][2]

Table 1: Physicochemical Properties of 5-Bromo-2-(ethylsulfonyl)pyridine

| Property | Value | Source |

| CAS Number | 223556-06-7 | BLD Pharm, Aaronchem[1] |

| Molecular Formula | C₇H₈BrNO₂S | BLD Pharm, Aaronchem[1] |

| Molecular Weight | 250.11 g/mol | BLD Pharm, Aaronchem[1] |

| SMILES Code | O=S(C1=NC=C(Br)C=C1)(CC)=O | BLD Pharm |

| Predicted Boiling Point | 373.1 ± 42.0 °C | ChemicalBook[3] |

| Predicted Density | 1.659 ± 0.06 g/cm³ | ChemicalBook[3] |

| Predicted pKa | -2.79 ± 0.10 | ChemicalBook[3] |

Note: Predicted values are computationally generated and should be used as an estimation pending experimental verification.

Hazard Identification and Safety Precautions

GHS Hazard Classification (Presumed):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4][6]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Diagram 1: General Laboratory Safety Workflow for Handling Halogenated Pyridine Derivatives

Caption: A workflow for the safe handling of potentially hazardous chemical compounds.

First-Aid Measures

Based on the presumed hazards, the following first-aid measures are recommended. Seek immediate medical attention in all cases of exposure.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is at room temperature in a dry, sealed container.

Stability and Reactivity

-

Chemical Stability: Likely stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[7]

Synthetic Approaches

While a specific, detailed synthesis protocol for 5-Bromo-2-(ethylsulfonyl)pyridine is not prominently published, a plausible synthetic route can be inferred from general organic chemistry principles and published syntheses of analogous compounds. A likely precursor is 5-bromo-2-ethylthiopyridine, which can be oxidized to the corresponding sulfone.

Diagram 2: Plausible Synthetic Pathway

Caption: A potential two-step synthesis of 5-Bromo-2-(ethylsulfonyl)pyridine.

Proposed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5-Bromo-2-ethylthiopyridine

-

To a solution of 5-bromo-2-chloropyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium ethanethiolate (1.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-ethylthiopyridine.

Step 2: Oxidation to 5-Bromo-2-(ethylsulfonyl)pyridine

-

Dissolve the 5-bromo-2-ethylthiopyridine (1.0 eq) from the previous step in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq), portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete oxidation.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-(ethylsulfonyl)pyridine.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] The introduction of a sulfonyl group can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, and can also serve as a hydrogen bond acceptor, influencing its binding to biological targets.[10] The bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities.[11]